molecular formula C15H15ClN2O2S B1633894 1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxylic acid

1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxylic acid

Cat. No.: B1633894
M. Wt: 322.8 g/mol
InChI Key: FKWFXZSYVLLCLG-UHFFFAOYSA-N
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Description

The compound 1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxylic acid is a heterocyclic molecule featuring a piperidine ring substituted at the 4-position with a carboxylic acid group and at the 1-position with a thiazole moiety. The thiazole ring is further substituted at the 4-position with a 4-chlorophenyl group. This structure combines aromatic, heterocyclic, and aliphatic components, making it a versatile scaffold in medicinal chemistry, particularly for targeting receptors or enzymes associated with inflammation, CNS disorders, or thrombopoietin modulation .

Properties

IUPAC Name

1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O2S/c16-12-3-1-10(2-4-12)13-9-21-15(17-13)18-7-5-11(6-8-18)14(19)20/h1-4,9,11H,5-8H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKWFXZSYVLLCLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=NC(=CS2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Synthesis via Thioamide Cyclization

The Hantzsch thiazole synthesis remains the cornerstone for constructing the 4-(4-chlorophenyl)-1,3-thiazol-2-yl moiety. As detailed in EP3013821B1, this method involves the condensation of a thioamide derivative with an α-halocarbonyl compound. For the target molecule, the thioamide precursor 4-piperidinecarbothioamide reacts with 4-chlorophenacyl bromide under basic conditions to yield the thiazole ring.

Reaction Mechanism:

  • Thioamide Preparation : Piperidine-4-carboxylic acid is converted to its thioamide derivative using phosphorus pentasulfide (P₄S₁₀) or Lawesson’s reagent in toluene at reflux.
  • Cyclization : The thioamide reacts with 4-chlorophenacyl bromide in the presence of potassium carbonate (K₂CO₃) in tetrahydrofuran (THF), facilitating nucleophilic attack and cyclization to form the thiazole core.

Optimized Conditions:

Parameter Value
Solvent Tetrahydrofuran (THF)
Base Potassium carbonate (K₂CO₃)
Temperature 60–80°C
Reaction Time 6–12 hours
Yield 68–75%

Critical to this process is the purity of the thioamide intermediate, as residual moisture leads to hydrolysis and reduced yields.

Thionation of Nitriles for Thioamide Intermediate Generation

An alternative pathway involves the thionation of nitrile precursors to generate thioamides, circumventing direct thioamide synthesis. As per EP3013821B1, 4-piperidinecarbonitrile undergoes thionation with hydrogen sulfide (H₂S) in the presence of ammonia (NH₃), yielding 4-piperidinecarbothioamide .

Reaction Scheme:
$$
\text{4-Piperidinecarbonitrile} + \text{H}2\text{S} \xrightarrow{\text{NH}3, \text{EtOH}} \text{4-Piperidinecarbothioamide}
$$

Data Table:

Parameter Value
Thionation Reagent H₂S/NH₃
Solvent Ethanol (EtOH)
Temperature 25–40°C
Reaction Time 4–8 hours
Yield 82–88%

This method offers higher yields compared to Lawesson’s reagent but requires stringent control over H₂S gas flow and pressure.

Carboxylate Coupling Strategies for Piperidine Functionalization

The piperidinecarboxylic acid group is introduced via carbodiimide-mediated coupling, as demonstrated in the synthesis of analogous compounds. 4-(Thiazol-2-yl)piperidine is reacted with Boc-protected glycine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM), followed by deprotection.

Stepwise Procedure:

  • Protection : Piperidine nitrogen is protected with tert-butoxycarbonyl (Boc) using di-tert-butyl dicarbonate.
  • Coupling : EDC/DMAP facilitates amide bond formation between Boc-piperidine and 4-chlorophenylthiazole-2-carboxylic acid.
  • Deprotection : Trifluoroacetic acid (TFA) removes the Boc group, yielding the final product.

Data Table:

Parameter Value
Coupling Reagent EDC/DMAP
Solvent Dichloromethane (DCM)
Temperature 20–25°C
Reaction Time 1–2 hours
Yield (Overall) 60–65%

Comparative Analysis of Synthetic Routes

Advantages and Limitations:

  • Hantzsch Synthesis : High regioselectivity but moderate yields due to thioamide instability.
  • Thionation Route : Superior yields but requires hazardous H₂S handling.
  • Carbodiimide Coupling : Scalable but necessitates multi-step protection/deprotection.

Yield Optimization Strategies:

  • Use of polymeric acid scavengers (e.g., polymer-bound DMAP) to minimize side reactions.
  • Microwave-assisted synthesis to reduce reaction times for cyclization steps.

Mechanistic Considerations in Thiazole Formation

The Hantzsch reaction proceeds via a two-step mechanism:

  • Nucleophilic Attack : Thioamide sulfur attacks the α-carbon of 4-chlorophenacyl bromide, forming a tetrahedral intermediate.
  • Cyclization and Aromatization : Elimination of hydrogen bromide (HBr) yields the aromatic thiazole ring.

Key Transition States:
$$
\text{Thioamide} + \alpha\text{-Haloketone} \rightarrow \text{Tetrahedral Intermediate} \rightarrow \text{Thiazole} + \text{HX}
$$

Industrial-Scale Production Challenges

  • Purification : Column chromatography is often required due to by-products from incomplete cyclization.
  • Cost Drivers : Lawesson’s reagent and Boc-protected intermediates contribute significantly to raw material costs.

Chemical Reactions Analysis

Saponification of Ester Precursors

The carboxylic acid derivative is synthesized via saponification of its ethyl ester analog. This reaction typically employs:

  • Reagents : NaOH or LiOH

  • Solvent : Ethanol or aqueous ethanol

  • Conditions : Reflux (40–80°C) for 4–6 hours .

Example :

Ethyl 1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]piperidine-4-carboxylateNaOH, EtOH, 50°C1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxylic acid\text{Ethyl 1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]piperidine-4-carboxylate} \xrightarrow{\text{NaOH, EtOH, 50°C}} \text{1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxylic acid}

Amide Bond Formation

The carboxylic acid group undergoes coupling with amines to form pharmacologically relevant amides.

  • Reagents : HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-Dimethylaminopyridine)

  • Solvent : Dichloromethane (DCM) or DMF

  • Conditions : Room temperature to 50°C for 1–16 hours .

Example :

1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxylic acid+AmineHATU, DIPEA, DMFCorresponding Amide\text{this compound} + \text{Amine} \xrightarrow{\text{HATU, DIPEA, DMF}} \text{Corresponding Amide}

Reaction Reagents Solvent Temperature Yield Source
Amide CouplingHATU, DIPEADMF50°C, 2 h9%
Amide CouplingEDC, DMAPDCMRT, 16 h60%

Cyclization Reactions

The piperidine ring is constructed via cyclization of intermediates.

  • Reagents : Polyphosphoric acid (PPA) or concentrated H2_2SO4_4

  • Conditions : Reflux in ethanol or microwave-assisted synthesis (120°C) .

Example :

α-Bromo Ketone+Thiourea DerivativePPA, EtOHThiazole-Piperidine Core\alpha\text{-Bromo Ketone} + \text{Thiourea Derivative} \xrightarrow{\text{PPA, EtOH}} \text{Thiazole-Piperidine Core}

Suzuki-Miyaura Cross-Coupling

The 4-chlorophenyl group participates in palladium-catalyzed cross-coupling reactions.

  • Catalyst : Pd(PPh3_3)4_4

  • Base : K2_2CO3_3 or Cs2_2CO3_3

  • Solvent : Acetonitrile or DMF

  • Conditions : Reflux for 12–24 hours .

Example :

1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxylic acid+Aryl Boronic AcidPd(PPh3)4Biaryl Derivative\text{1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxylic acid} + \text{Aryl Boronic Acid} \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{Biaryl Derivative}

Esterification

The carboxylic acid reversibly forms esters under acidic conditions.

  • Reagents : Ethanol/H2_2SO4_4

  • Conditions : Reflux for 6–12 hours .

Stability and Degradation Pathways

  • Hydrolysis : The thiazole ring resists hydrolysis under physiological conditions but degrades in strong acids (e.g., HCl, 6M, 100°C).

  • Oxidation : Susceptible to oxidation at the piperidine nitrogen under H2_2O2_2/Fe2+^{2+} conditions .

Pharmacological Modifications

Derivatives of this compound are synthesized to enhance bioavailability:

  • Salt Formation : Reacts with 2-aminoethanol to form water-soluble salts .

  • Prodrug Synthesis : Ethyl ester derivatives are reconverted to the active acid in vivo .

Key Research Findings

  • Microwave-assisted cyclization improves yields (75–85%) compared to classical methods (50–60%) .

  • Amide derivatives show enhanced binding to soluble guanylate cyclase (sGC), a target for cardiovascular therapeutics .

Reaction Type Key Conditions Yield Range Application Source
SaponificationNaOH/EtOH, reflux85–90%Carboxylic acid synthesis
Amide CouplingHATU/DMF, 50°C9–60%Bioactive analog synthesis
Suzuki CouplingPd(PPh3_3)4_4, K2_2CO3_3, reflux70–80%Biaryl derivative synthesis
CyclizationPPA/EtOH, microwave75–85%Core structure synthesis

Scientific Research Applications

Chemical Properties and Structure

1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxylic acid has the following chemical characteristics:

  • Molecular Formula : C15H15ClN2O2S
  • Molecular Weight : 322.82 g/mol
  • Melting Point : 187-189 °C
  • CAS Number : 345990-26-3

The compound features a thiazole ring and a piperidine moiety, which are known for their biological activity. The presence of the chlorophenyl group enhances its pharmacological profile by potentially increasing lipophilicity and bioactivity.

Antimicrobial Activity

Research indicates that derivatives of piperidine, including this compound, exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains, demonstrating efficacy comparable to standard antibiotics. The mechanism of action is believed to involve inhibition of bacterial enzymes essential for cell wall synthesis and metabolism .

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and urease. Inhibitors of AChE are crucial in the treatment of neurodegenerative diseases like Alzheimer's. Similarly, urease inhibitors are valuable in managing urinary tract infections and promoting better kidney health by preventing the formation of struvite stones .

Anticancer Properties

Preliminary studies suggest that this compound may have anticancer potential. Its ability to induce apoptosis in cancer cells while sparing normal cells is currently under investigation. The compound's thiazole ring is known for its role in various anticancer agents, enhancing its therapeutic potential .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that incorporate thiazole and piperidine functionalities. A common synthetic route includes the reaction of 4-chlorobenzaldehyde with thioamide followed by cyclization to form the thiazole ring and subsequent functionalization to introduce the piperidinecarboxylic acid moiety .

Table 1: Synthetic Pathway Overview

StepReactantsConditionsProduct
14-chlorobenzaldehyde + thioamideHeatThiazole intermediate
2Thiazole intermediate + piperidineRefluxThis compound

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

  • A study published in Brazilian Journal of Pharmaceutical Sciences highlighted its antibacterial activity with IC50 values significantly lower than traditional antibiotics .
  • Another research effort focused on its role as an AChE inhibitor, showing promising results that warrant further exploration in neuropharmacology .

Mechanism of Action

The mechanism of action of WAY-238182 involves its interaction with specific molecular targets within cells. It is known to bind to certain proteins and enzymes, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that WAY-238182 may influence signal transduction and gene expression .

Comparison with Similar Compounds

Key Features :

  • Molecular Formula : Presumed to be C₁₅H₁₃ClN₂O₂S (based on structural analogs in ).
  • Functional Groups : Thiazole (aromatic heterocycle), chlorophenyl (electron-withdrawing substituent), and piperidine-carboxylic acid (polar, ionizable group).

Structural Comparison with Similar Compounds

The compound belongs to a broader class of piperidine-thiazole-carboxylic acid derivatives , which exhibit pharmacological relevance. Below is a comparative analysis with structurally related molecules:

Table 1: Structural Analogs and Key Differences

Compound Name Substituent on Thiazole Substituent on Piperidine Molecular Weight Key Features Reference
Target Compound 4-(4-Chlorophenyl) 4-Carboxylic acid ~338.8* Chlorophenyl enhances lipophilicity; carboxylic acid improves solubility.
1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]piperidine-4-carboxylic acid 4-(4-Fluorophenyl) 4-Carboxylic acid ~322.3 Fluorine increases electronegativity, potentially enhancing metabolic stability.
1-(4-Methyl-1,3-thiazol-2-yl)piperidine-4-carboxylic acid 4-Methyl 4-Carboxylic acid 226.3 Methyl group reduces steric hindrance; lower molecular weight may improve bioavailability.
1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid 4-Carboxylic acid; sulfonyl linker Sulfonyl group introduces strong electron-withdrawing effects, altering binding affinity.
4-(Fmoc-amino)-1-(4-chlorobenzyl)-4-carboxypiperidine 4-Chlorobenzyl (via piperidine) 4-Carboxylic acid; Fmoc-protected amino Fmoc group aids in peptide synthesis; benzyl substitution modifies pharmacokinetics.

*Calculated based on molecular formula C₁₅H₁₃ClN₂O₂S.

Physicochemical and Pharmacological Properties

Physicochemical Profile

  • Lipophilicity : The 4-chlorophenyl group increases logP compared to fluorophenyl or methyl analogs, suggesting improved membrane permeability .
  • Solubility : The carboxylic acid group enhances aqueous solubility at physiological pH, critical for oral bioavailability.

Pharmacological Activity

  • Chlorophenyl Substitution : The 4-chloro group may enhance binding to hydrophobic pockets in target proteins, as seen in kinase inhibitors .

Biological Activity

1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxylic acid is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on various research findings.

Synthesis

The synthesis of this compound typically involves the reaction of piperidine derivatives with chlorophenyl thiazoles. The process includes several steps that can vary slightly based on the specific synthetic route employed.

Antimicrobial Properties

Research has demonstrated that compounds containing thiazole and piperidine moieties exhibit notable antimicrobial activity. A study highlighted the synthesis of various derivatives and their evaluation against multiple bacterial strains. The synthesized compounds showed varying degrees of activity, with some exhibiting IC50 values significantly lower than standard reference drugs, indicating strong antibacterial potential .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines. For instance, derivatives of thiazole-piperidine hybrids were tested against human cancer cell lines, showing promising results in reducing cell viability and inducing apoptosis .

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes. The compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE) and urease enzymes. AChE inhibition is particularly relevant in the context of neurodegenerative diseases like Alzheimer's, where enhancing acetylcholine levels can be beneficial. The synthesized derivatives displayed competitive inhibition with IC50 values comparable to established AChE inhibitors .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Research into SAR has indicated that variations in substituents on the thiazole and piperidine rings can enhance or diminish biological activity. For example, the introduction of different halogen or alkyl groups has been shown to affect potency against specific targets .

Case Study 1: Antimicrobial Evaluation

A series of thiazole-piperidine derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. The most potent derivative exhibited an IC50 value of 2.14 µM against Staphylococcus aureus, showcasing its potential as a lead compound for developing new antibiotics .

Case Study 2: Anticancer Screening

In a study evaluating anticancer properties, a derivative of the compound was tested against breast cancer cell lines (MCF-7). The results indicated a significant reduction in cell viability at concentrations as low as 5 µM, suggesting that structural modifications could lead to more effective anticancer agents .

Q & A

Q. What are the key synthetic strategies for preparing 1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxylic acid?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:
  • Thiazole ring formation : Condensation of 4-chlorophenyl-substituted precursors with thiourea derivatives under acidic conditions.
  • Piperidine coupling : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the piperidinecarboxylic acid moiety to the thiazole ring .
  • Hydrolysis : Acidic or basic hydrolysis of ester intermediates to yield the carboxylic acid group (e.g., HCl at 93–96°C for 17 hours) .

Q. Example Reaction Table :

StepReaction TypeCatalysts/SolventsConditionsYieldReference
1Thiazole cyclizationH2SO4, EtOHReflux, 6h~60%
2Cross-couplingPd(OAc)2, XPhos, Cs2CO340–100°C, N2 atmosphere~75%
3Ester hydrolysisHCl, H2O93–96°C, 17h>90%

Q. How is structural characterization performed for this compound?

  • Methodological Answer :
  • X-ray crystallography : Resolves stereochemistry and confirms bond lengths/angles (e.g., triclinic crystal system with α = 88.85°, β = 81.21°, γ = 87.64°) .
  • NMR spectroscopy : 1H NMR identifies proton environments (e.g., piperidine protons at δ 1.5–3.5 ppm; thiazole aromatic protons at δ 7.2–8.1 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z calculated for C15H14ClN2O2S: 337.04) .

Q. What functional groups dictate its reactivity?

  • Methodological Answer :
  • Thiazole ring : Electrophilic aromatic substitution at the 2- or 4-positions due to electron-withdrawing chlorine .
  • Carboxylic acid : Participates in salt formation, amidation, or esterification (e.g., coupling with amines via EDC/HOBt) .
  • Piperidine : Basic nitrogen enables protonation or coordination with metal catalysts .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Methodological Answer :
  • Catalyst screening : Test Pd catalysts (e.g., PdCl2 vs. Pd(OAc)2) and ligands (XPhos vs. SPhos) to enhance coupling efficiency .
  • Solvent effects : Compare polar aprotic solvents (DMF, DMSO) vs. toluene for thiazole cyclization .
  • Temperature gradients : Use microwave-assisted synthesis to reduce reaction time (e.g., 100°C for 1h vs. 6h reflux) .

Q. How to resolve contradictions in reported biological activity data?

  • Methodological Answer :
  • Purity validation : Ensure >95% purity via HPLC (C18 column, 0.1% TFA/ACN gradient) to exclude impurities affecting assays .
  • Assay standardization : Compare IC50 values across cell lines (e.g., HEK293 vs. HeLa) under controlled conditions (pH, serum content) .
  • Metabolite profiling : Use LC-MS to identify degradation products that may interfere with activity .

Q. What computational approaches predict its binding affinity to target proteins?

  • Methodological Answer :
  • Molecular docking : Simulate interactions with enzymes (e.g., COX-2) using AutoDock Vina; prioritize poses with lowest ΔG .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes (e.g., RMSD < 2 Å) .
  • QSAR modeling : Corrogate substituent effects (e.g., Cl vs. F on phenyl ring) on bioactivity using Gaussian-derived descriptors .

Data Contradiction Analysis

Q. Why do different studies report varying solubility profiles?

  • Methodological Answer :
  • pH-dependent solubility : Measure log P at pH 7.4 (physiological) vs. pH 1.2 (gastric) using shake-flask method .
  • Counterion effects : Compare hydrochloride vs. sodium salt forms (e.g., solubility in H2O: 12 mg/mL vs. 28 mg/mL) .
  • Crystallinity : Analyze amorphous vs. crystalline forms via DSC (melting point: 217–219°C for crystalline) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxylic acid
Reactant of Route 2
Reactant of Route 2
1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxylic acid

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